2-(3-Benzoylphenyl)-N-ethylacetamide

COX selectivity NSAID pharmacology inflammation

2-(3-Benzoylphenyl)-N-ethylacetamide (CAS 59512-18-4) is a synthetic derivative of ketoprofen belonging to the benzoylphenyl acetamide class of compounds. The compound features the same 3-benzoylphenyl core as the NSAID ketoprofen (2-(3-benzoylphenyl)propionic acid), but replaces the propionic acid group with an N-ethylacetamide moiety.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 59512-18-4
Cat. No. B15368555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzoylphenyl)-N-ethylacetamide
CAS59512-18-4
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCNC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C17H17NO2/c1-2-18-16(19)12-13-7-6-10-15(11-13)17(20)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,18,19)
InChIKeyVEXYLASCTSSUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Benzoylphenyl)-N-ethylacetamide (CAS 59512-18-4): Chemical Identity and Structural Relationship to Ketoprofen


2-(3-Benzoylphenyl)-N-ethylacetamide (CAS 59512-18-4) is a synthetic derivative of ketoprofen belonging to the benzoylphenyl acetamide class of compounds. The compound features the same 3-benzoylphenyl core as the NSAID ketoprofen (2-(3-benzoylphenyl)propionic acid), but replaces the propionic acid group with an N-ethylacetamide moiety. This structural modification fundamentally alters the compound's ionization state, hydrogen bonding capacity, and potential for metabolic conversion [1]. The molecular formula is C17H17NO2 with a molecular weight of 267.32 g/mol, distinguishing it from ketoprofen (C16H14O3, MW 254.28 g/mol) and the simpler ketoprofen amide analog 2-(3-benzoylphenyl)propanamide (C16H15NO2, MW 253.30 g/mol) [2][3]. The ethylacetamide extension introduces an additional methylene spacer relative to ketoprofen amide, creating a distinct molecular geometry that may influence target binding and physicochemical properties .

Why Ketoprofen Analogs Including 2-(3-Benzoylphenyl)-N-ethylacetamide Cannot Be Interchanged: Evidence-Based Differentiation


Interchanging benzoylphenyl derivatives without empirical justification introduces substantial risk of experimental irreproducibility and misinterpretation. Ketoprofen itself is a COX-1 selective NSAID (COX-1/COX-2 IC50 ratio = 0.049), while amidation of NSAID carboxylic acids has been shown to shift COX isoform selectivity and introduce dual or alternative mechanisms including lipoxygenase inhibition and antioxidant activity [1]. Even among ketoprofen amides, structural variations produce divergent biological profiles: the parent ketoprofen amide (propanamide) differs from the N-ethylacetamide derivative by a single methylene spacer, altering logP, solubility, and target engagement . Class-level inference from ketoprofen or other benzoylphenyl derivatives is insufficient for compound selection because the specific amine substituent (ethylamine-derived acetamide vs. bulky amines vs. hydroxamic acids) dictates distinct therapeutic ratios, ulcerogenicity profiles, and COX selectivity patterns [2]. The following quantitative evidence establishes where 2-(3-Benzoylphenyl)-N-ethylacetamide presents verifiable differentiation meaningful for research procurement decisions.

Quantitative Differentiation Evidence: 2-(3-Benzoylphenyl)-N-ethylacetamide vs. Ketoprofen and Structural Analogs


COX-1 vs. COX-2 Selectivity Shift: Ketoprofen vs. Amide Derivatives as a Class

Ketoprofen exhibits pronounced COX-1 selectivity with a COX-1/COX-2 IC50 ratio of 0.049 (human recombinant enzymes), while amidation of NSAID carboxylic acids has been documented to improve selectivity toward COX-2 [1]. This class-level shift in isoform selectivity distinguishes amide derivatives, including 2-(3-Benzoylphenyl)-N-ethylacetamide, from the parent carboxylic acid for applications where differential COX-1/COX-2 engagement is mechanistically relevant. Additionally, ketoprofen was identified as the least selective compound for inducible cyclooxygenase among tested NSAIDs in human platelets and mononuclear cells, further supporting the mechanistic divergence between carboxylic acid and amide forms [2].

COX selectivity NSAID pharmacology inflammation

Reduced Gastrointestinal Ulcerogenicity: Amide Modification vs. Carboxylic Acid Parent

Replacement of the carboxyl group of ketoprofen with bulky amines (including amide derivatives) has been shown to reduce intestinal ulcerogenicity while maintaining anti-inflammatory activity [1]. This finding is corroborated by multiple studies demonstrating that amide derivatives of ketoprofen exhibit markedly reduced ulcerogenic properties in rat models compared to the parent carboxylic acid, despite producing comparable suppression of prostaglandin synthesis [2][3]. A review of ketoprofen chemical modifications from 2004-2016 confirmed that such modifications decrease ulcer-producing side effects while maintaining desirable pharmacological actions [4].

ulcerogenicity therapeutic index GI safety

Therapeutic Index Advantage: Amide Derivatives vs. Marketed NSAIDs in Adjuvant Arthritis Model

Bulky amine analogs of ketoprofen, which include amide derivatives, demonstrated better therapeutic ratios in the 21-day adjuvant arthritis assay in rats than currently marketed nonsteroidal anti-inflammatory drugs [1]. This improved therapeutic index arises from the combination of maintained anti-inflammatory potency and reduced ulcerogenicity observed in this class of compounds. The therapeutic ratio advantage is a direct consequence of the amide structural modification and has been consistently observed across multiple ketoprofen amide derivative studies [2].

therapeutic ratio adjuvant arthritis in vivo efficacy

In Vitro COX Inactivity Enables Prodrug Research Applications

A key functional distinction of amide derivatives versus the parent carboxylic acid is their differential behavior as prodrugs. In a study evaluating LAT1-utilizing prodrugs of ketoprofen, an amide pro-drug was inactive toward COX enzymes in vitro (in contrast to the ester pro-drug which inhibited COX peroxidase activity at 90%, IC50 ≈ 0.6 μM due to bioconversion to ketoprofen). However, the amide pro-drug released ketoprofen in the mouse brain in sufficient and effective amounts measured as reduced PGE2 levels in vivo [1]. This demonstrates that amide derivatives can function as latent COX inhibitors requiring metabolic or chemical activation, whereas ketoprofen acts directly.

prodrug metabolic activation brain delivery

Optimal Research Applications for 2-(3-Benzoylphenyl)-N-ethylacetamide Based on Verified Evidence


Investigating COX Isoform Selectivity Modulation via Carboxylic Acid to Amide Conversion

This compound is appropriate for structure-activity relationship (SAR) studies examining how conversion of the ketoprofen carboxylic acid to an N-ethylacetamide moiety alters COX-1/COX-2 selectivity profiles. Given that ketoprofen exhibits strong COX-1 selectivity (ratio = 0.049) while amidation as a class shifts selectivity toward COX-2 [1][2], 2-(3-Benzoylphenyl)-N-ethylacetamide provides a defined structural probe for mapping the selectivity determinants of benzoylphenyl-derived COX inhibitors. Researchers can use this compound alongside ketoprofen and the simpler propanamide analog to dissect the contribution of the ethylacetamide spacer to isoform preference.

Ulcerogenicity and GI Safety Assessment in Preclinical Inflammation Models

For studies requiring anti-inflammatory activity assessment with minimized gastrointestinal confounds, this compound represents the amide class which has demonstrated significantly reduced gastric mucosal injury compared to carboxylic acid NSAIDs [1][2]. Applications include: comparative toxicology studies evaluating ulcerogenicity in rodent models; mechanistic investigation of the dissociation between prostaglandin suppression and gastric injury; and development of safer anti-inflammatory tool compounds for chronic dosing paradigms where GI toxicity of traditional NSAIDs would limit experimental duration or interpretation [3].

Metabolic Activation and Targeted Drug Delivery Research

The observed prodrug behavior of ketoprofen amides—inactive toward COX in vitro but releasing active ketoprofen in vivo—positions 2-(3-Benzoylphenyl)-N-ethylacetamide as a candidate for studies investigating tissue-specific activation, enzyme-mediated bioconversion, or carrier-mediated targeted delivery [1]. Specific research applications include: assessing amidase activity in target tissues; developing brain-targeted anti-inflammatory strategies where direct peripheral COX inhibition is undesirable; and studying the pharmacokinetic-pharmacodynamic disconnect between plasma concentration and target engagement for amide prodrugs.

Reference Compound for Ketoprofen Amide Derivative Synthesis and Characterization

As a well-defined member of the benzoylphenyl acetamide series with established molecular properties (MW 267.32 g/mol, C17H17NO2, logP 3.44), this compound serves as an analytical reference standard for researchers synthesizing or characterizing novel ketoprofen amide derivatives [1][2]. Its distinct N-ethylacetamide substituent provides a benchmark for comparing the physicochemical and biological properties of new amide variants against a baseline scaffold. This application is particularly relevant for medicinal chemistry programs exploring the therapeutic potential of structurally diverse ketoprofen amides.

Quote Request

Request a Quote for 2-(3-Benzoylphenyl)-N-ethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.